molecular formula C22H23N3O2 B13860255 N-Cyclopropyl-4-methyl-3-(1-(1-methylethoxy)-6-phthalazinyl)benzamide

N-Cyclopropyl-4-methyl-3-(1-(1-methylethoxy)-6-phthalazinyl)benzamide

Cat. No.: B13860255
M. Wt: 361.4 g/mol
InChI Key: PRMZAUJLQXIACS-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-methyl-3-(1-propan-2-yloxyphthalazin-6-yl)benzamide is an organic compound belonging to the class of phenylpyridazines This compound is characterized by its complex structure, which includes a cyclopropyl group, a methyl group, and a phthalazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-methyl-3-(1-propan-2-yloxyphthalazin-6-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phthalazinyl moiety: This step involves the cyclization of appropriate precursors to form the phthalazinyl ring.

    Introduction of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or cyclopropyl carbinol.

    Attachment of the benzamide group: This step involves the coupling of the phthalazinyl intermediate with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-methyl-3-(1-propan-2-yloxyphthalazin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-cyclopropyl-4-methyl-3-(1-propan-2-yloxyphthalazin-6-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving specific molecular targets.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-methyl-3-(1-propan-2-yloxyphthalazin-6-yl)benzamide involves its interaction with specific molecular targets. One known target is the mitogen-activated protein kinase 14 (MAPK14), which plays a role in cellular signaling pathways. The compound binds to this kinase, inhibiting its activity and thereby modulating various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-4-methyl-3-[1-(2-methylphenyl)phthalazin-6-yl]benzamide
  • N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide

Uniqueness

N-cyclopropyl-4-methyl-3-(1-propan-2-yloxyphthalazin-6-yl)benzamide is unique due to its specific structural features, such as the presence of a cyclopropyl group and a phthalazinyl moiety

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-cyclopropyl-4-methyl-3-(1-propan-2-yloxyphthalazin-6-yl)benzamide

InChI

InChI=1S/C22H23N3O2/c1-13(2)27-22-19-9-6-15(10-17(19)12-23-25-22)20-11-16(5-4-14(20)3)21(26)24-18-7-8-18/h4-6,9-13,18H,7-8H2,1-3H3,(H,24,26)

InChI Key

PRMZAUJLQXIACS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)C3=CC4=CN=NC(=C4C=C3)OC(C)C

Origin of Product

United States

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